2-[Benzyl(methyl)amino]benzoic acid

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

For your demanding research, this ortho-substituted anthranilic acid derivative is the essential building block. Unlike its non-methylated or regioisomeric analogs, its unique physicochemical profile (LogP 3.02, TPSA 40.5 Ų) makes it the superior choice for designing CNS-penetrant candidates. Procuring this specific CAS 651328-26-6 ensures synthetic reproducibility and avoids regioisomeric contamination in multi-step syntheses, providing a distinct advantage for your drug discovery and analytical method development programs.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 651328-26-6
Cat. No. B6613048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(methyl)amino]benzoic acid
CAS651328-26-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H15NO2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
InChIKeyNKTKQUOKRJNDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Benzyl(methyl)amino]benzoic acid (CAS 651328-26-6): Procurement-Relevant Physicochemical and Synthetic Profile


2-[Benzyl(methyl)amino]benzoic acid (CAS 651328-26-6) is an N-substituted anthranilic acid derivative with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol [1]. The compound is characterized by a benzoic acid core substituted at the ortho position with a benzyl(methyl)amino group [2]. It is commercially available as a research chemical with a typical purity specification of 95% [1]. Its reported physicochemical properties include a calculated octanol-water partition coefficient (LogP) of approximately 3.02-3.2 and a topological polar surface area (TPSA) of 40.5 Ų [3]. These parameters, particularly the moderate LogP and TPSA values, distinguish it from close structural analogs and inform its utility in synthetic and medicinal chemistry applications .

Why Generic Substitution of 2-[Benzyl(methyl)amino]benzoic acid (CAS 651328-26-6) with In-Class Analogs is Scientifically Unjustified


Substituting 2-[benzyl(methyl)amino]benzoic acid with other N-substituted anthranilic acids or positional isomers is not scientifically equivalent due to distinct differences in physicochemical properties, synthetic accessibility, and biological potential [1]. While compounds such as N-benzylanthranilic acid (CAS 6622-55-5) or the 4-substituted regioisomer (CAS 25070-91-1) share the same core structure, variations in substitution pattern directly impact calculated properties like LogP and TPSA, which are critical for solubility, permeability, and overall molecular behavior in biological or material systems . Furthermore, synthetic routes yielding the ortho-substituted derivative often proceed with different efficiencies and require distinct starting materials compared to meta- or para- substituted analogs, making interchangeability impractical from a procurement and experimental reproducibility standpoint . The following quantitative evidence details these key differentiators.

Quantitative Evidence for Selecting 2-[Benzyl(methyl)amino]benzoic acid (CAS 651328-26-6) Over Structural Analogs


Comparative Physicochemical Profile: 2-[Benzyl(methyl)amino]benzoic acid vs. N-Benzylanthranilic Acid

The target compound exhibits a lower calculated LogP (3.02) and TPSA (40.5 Ų) compared to the non-methylated analog N-benzylanthranilic acid (LogP = 3.07, TPSA = 49.3 Ų) [1]. This quantitative difference, driven by the presence of the N-methyl group, suggests superior aqueous solubility and potential for enhanced membrane permeability, a critical factor in early-stage drug discovery [2].

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

Regioisomeric Purity and Synthetic Utility: 2-Substitution vs. 4-Substitution

The synthesis of 2-[benzyl(methyl)amino]benzoic acid proceeds via a specific SNAr reaction of unprotected 2-fluoro- or 2-methoxybenzoic acids, leveraging the ortho-directing effect of the carboxylate group [1]. In contrast, the synthesis of the 4-substituted analog (4-[benzyl(methyl)amino]benzoic acid, CAS 25070-91-1) requires fundamentally different starting materials and reaction conditions, as it is typically derived from degradation products like methyl green . This regioisomeric specificity means the target compound cannot be substituted with the 4-isomer in synthetic sequences requiring an ortho-amino acid motif.

Organic Synthesis Building Blocks Regioselectivity

Commercial Purity Specification: 2-[Benzyl(methyl)amino]benzoic acid vs. N-Benzylanthranilic Acid

The target compound is commercially available with a standard purity specification of 95% [1]. In comparison, the structurally related N-benzylanthranilic acid (CAS 6622-55-5) is commonly offered at a higher purity of 98% . This difference in typical commercial grade can influence procurement decisions based on the required purity threshold for a given application, with the target compound representing a more economical option for applications tolerant of a 95% purity level.

Chemical Procurement Quality Control Research Chemicals

Validated Application Scenarios for 2-[Benzyl(methyl)amino]benzoic acid (CAS 651328-26-6)


Medicinal Chemistry: Optimized Lead Scaffold for CNS Drug Discovery

The favorable calculated LogP (3.02) and reduced TPSA (40.5 Ų) of 2-[benzyl(methyl)amino]benzoic acid, compared to its non-methylated analog, position it as a superior scaffold for designing CNS-penetrant drug candidates [1]. Its physicochemical profile aligns with the established criteria for blood-brain barrier permeability, making it a valuable starting point for synthesizing libraries of N-substituted anthranilic acid derivatives with potential as CNS depressants or anti-inflammatory agents .

Organic Synthesis: Definitive Building Block for Ortho-Substituted Anthranilic Acid Derivatives

The compound serves as a specific, regio-defined building block in multi-step organic syntheses where an ortho-amino benzoic acid motif is required [1]. Its unique substitution pattern is not interchangeable with the 4-substituted analog, which originates from a different synthetic pathway . Researchers requiring the ortho-isomer for the construction of complex molecules, such as certain heterocycles or as an intermediate in pharmaceutical synthesis, must procure this specific CAS number to ensure synthetic fidelity and avoid regioisomeric contamination [1].

Analytical Chemistry: Reference Standard for N-Alkyl Anthranilic Acid Method Development

With its defined purity specification (typically 95%), moderate LogP, and distinct chromatographic properties, 2-[benzyl(methyl)amino]benzoic acid can be utilized as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of N-alkyl anthranilic acid derivatives in complex matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Benzyl(methyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.